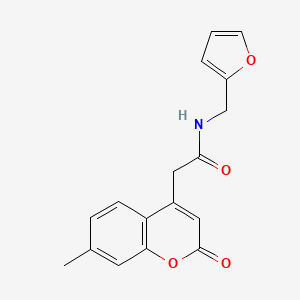

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11-4-5-14-12(9-17(20)22-15(14)7-11)8-16(19)18-10-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQMMMYCNLNUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetamide Linkage: The final step involves the reaction of the furan-2-ylmethyl group with the chromenone derivative to form the acetamide linkage. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties.

Case Study: Breast Cancer

In a study involving breast cancer cell lines (MCF-7), the compound demonstrated:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.

- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, essential for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Findings

- Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant activity.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored in various studies.

Target Enzyme: Aldose Reductase (ALR2)

This enzyme is linked to diabetic complications. Studies have shown that derivatives can selectively inhibit ALR2 with low IC50 values, indicating potential therapeutic applications in diabetes management.

Summary of Biological Activities

| Compound Name | Target Enzyme/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 Cells | 1.30 | Induction of apoptosis |

| Similar Derivative | ALR2 | Low nanomolar range | Selective inhibition |

| Similar Derivative | DPPH Radical | Variable | Antioxidant activity |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Features of Key Analogues

Key Observations :

- The target compound is distinguished by its 7-methylcoumarin core and direct acetamide linkage to a furan-methyl group.

- The chlorophenyl-coumarin hybrid in replaces the furan with a chlorinated aromatic ring, likely altering hydrophobicity and target specificity.

- Hydrazide derivatives (e.g., ) introduce a polar hydrazone moiety, which may improve metal-chelating or hydrogen-bonding capabilities.

Key Insights :

- The target compound shares structural motifs with antitumor furan-acetamides described in , where similar derivatives showed 13.77–43.24% growth inhibition against leukemia cells. The coumarin core may enhance DNA intercalation or topoisomerase inhibition.

- Pyridazinone derivatives () exhibit potent FPR2 agonism, suggesting that acetamide-linked heterocycles can modulate immune cell responses. The absence of a coumarin scaffold in these compounds highlights the role of core structure in receptor specificity.

- Benzothiazole acetamides () with trifluoromethyl groups are patented for undisclosed therapeutic applications, likely leveraging the trifluoromethyl group’s metabolic resistance and enhanced binding affinity.

Spectral and Physicochemical Properties

Table 4: Comparative Spectral Data

Analysis :

Biological Activity

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan ring and a chromenone moiety, which are known for their diverse biological activities.

Biological Activities

- Antioxidant Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of chromenone exhibit antimicrobial activity against various bacteria and fungi. The presence of the furan moiety may enhance this activity by facilitating interaction with microbial cell membranes.

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in neurotransmitter breakdown, leading to increased levels of acetylcholine in the synaptic cleft.

- Metal Chelation : Some studies indicate that compounds with similar structures can chelate metal ions, reducing their availability for catalyzing harmful reactions within cells .

Case Studies

-

Neuroprotective Study :

- A study involving a series of chromenone derivatives showed that compounds with structural similarities to this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells . The most potent compound demonstrated an IC50 value of 3.08 µM.

-

Antimicrobial Efficacy :

- In a screening assay against various pathogens, derivatives were tested for their antimicrobial activity. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Research Findings Summary

| Activity Type | Mechanism | IC50/MIC Values |

|---|---|---|

| Antioxidant | Free radical scavenging | Not specified |

| Neuroprotective | AChE/BuChE inhibition | 3.08 µM |

| Antimicrobial | Membrane disruption | 5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.